molecular formula C22H29BrN4OS B10898654 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide

Cat. No.: B10898654
M. Wt: 477.5 g/mol
InChI Key: ZRORQEDCVXIJDY-UHFFFAOYSA-N
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Description

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The benzothiophene moiety can be introduced via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1H-pyrazol-1-yl)-N~1~-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-METHYLPROPANAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the tert-butyl group can affect the compound’s steric and electronic properties, making it distinct from similar compounds.

Properties

Molecular Formula

C22H29BrN4OS

Molecular Weight

477.5 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide

InChI

InChI=1S/C22H29BrN4OS/c1-12(11-27-14(3)19(23)13(2)26-27)20(28)25-21-17(10-24)16-8-7-15(22(4,5)6)9-18(16)29-21/h12,15H,7-9,11H2,1-6H3,(H,25,28)

InChI Key

ZRORQEDCVXIJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)C)Br

Origin of Product

United States

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